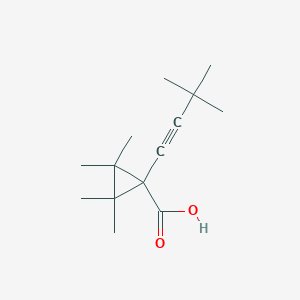
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide
Übersicht
Beschreibung
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide, also known as BTCP, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Wirkmechanismus
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide exerts its pharmacological effects by selectively inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate (IRS) proteins, thereby inhibiting insulin signaling and glucose uptake. By inhibiting PTP1B, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide enhances insulin signaling and glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. It also reduces hepatic glucose production and increases glucose uptake in skeletal muscle and adipose tissue. N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide has been found to have anti-inflammatory and anti-cancer properties as well.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide is a potent and selective inhibitor of PTP1B, making it an ideal tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide has a relatively short half-life and may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several future directions for N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide research. One area of interest is the development of more potent and selective PTP1B inhibitors with longer half-lives and better pharmacokinetic profiles. Another area of interest is the investigation of the potential therapeutic benefits of PTP1B inhibition in other diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide in combination with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide has been extensively used in scientific research as a tool to study the role of PTP1B in insulin signaling and glucose homeostasis. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. N-1,3-benzothiazol-2-yl-2-(4-chlorophenoxy)propanamide has also been used to investigate the potential therapeutic benefits of PTP1B inhibition in other diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10(21-12-8-6-11(17)7-9-12)15(20)19-16-18-13-4-2-3-5-14(13)22-16/h2-10H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLQFIPWZBRUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(2,4-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3934499.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1R)-1-(4-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B3934501.png)
![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934503.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-chlorobenzamide](/img/structure/B3934505.png)

![2-[4-(2-furylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B3934534.png)
![3-[2-(1-azocanyl)-2-oxoethyl]-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B3934548.png)
![1-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3934556.png)
![methyl 2-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934561.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3934584.png)
![(4-chlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3934595.png)
